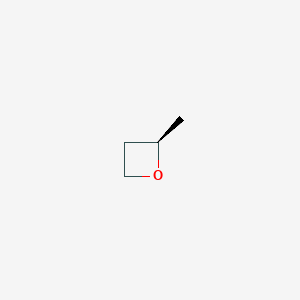
(R)-2-methyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-methyloxetane is a chiral compound with the molecular formula C₄H₈O. It is an oxetane derivative, characterized by a four-membered ring containing three carbon atoms and one oxygen atom. The ®-configuration indicates that the compound has a specific three-dimensional arrangement, making it optically active.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyloxetane typically involves the enantioselective reduction of 2-methyloxetan-3-one. This can be achieved using chiral catalysts or reagents to ensure the desired ®-configuration. Common methods include:
Asymmetric Hydrogenation: Using chiral phosphine ligands and transition metal catalysts.
Enantioselective Reduction: Employing chiral boron or aluminum hydrides.
Industrial Production Methods
Industrial production of ®-2-methyloxetane may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation in the presence of chiral ligands is a preferred method due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
®-2-methyloxetane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
®-2-methyloxetane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology
In biological research, ®-2-methyloxetane derivatives are studied for their potential as enzyme inhibitors and bioactive compounds.
Medicine
The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry
In the industrial sector, ®-2-methyloxetane is utilized in the synthesis of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-methyloxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include enzyme inhibition or receptor binding, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-methyloxetane: The enantiomer of ®-2-methyloxetane, with opposite optical activity.
2-methyloxetan-3-one: A precursor in the synthesis of ®-2-methyloxetane.
2,2-dimethyloxetane: A structurally similar compound with different substituents.
Uniqueness
®-2-methyloxetane’s uniqueness lies in its chiral nature, which imparts specific optical activity and biological interactions. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C4H8O |
|---|---|
Peso molecular |
72.11 g/mol |
Nombre IUPAC |
(2R)-2-methyloxetane |
InChI |
InChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3/t4-/m1/s1 |
Clave InChI |
FZIIBDOXPQOKBP-SCSAIBSYSA-N |
SMILES isomérico |
C[C@@H]1CCO1 |
SMILES canónico |
CC1CCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


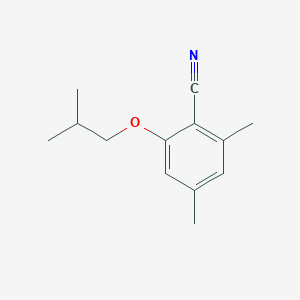
![tert-Butyl 2-cyano-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011339.png)
![2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13011347.png)

![(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13011360.png)
![2-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B13011369.png)

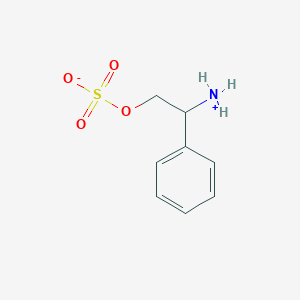
![(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13011378.png)

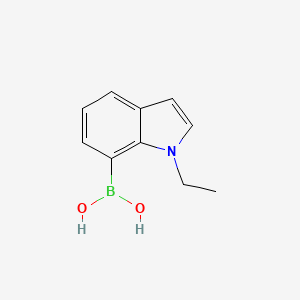
![7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B13011398.png)
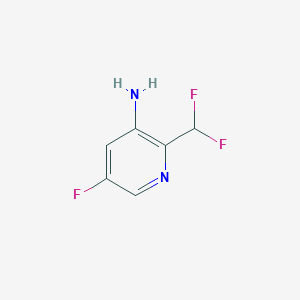
![Methyl 2-([2,2'-bipyridin]-6-yl)acetate](/img/structure/B13011419.png)
